4-Methoxy-3-formyl-2H-benzo[h]chromene
Description
Structure
3D Structure
Properties
CAS No. |
143034-62-2 |
|---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.258 |
IUPAC Name |
4-methoxy-2H-benzo[h]chromene-3-carbaldehyde |
InChI |
InChI=1S/C15H12O3/c1-17-14-11(8-16)9-18-15-12-5-3-2-4-10(12)6-7-13(14)15/h2-8H,9H2,1H3 |
InChI Key |
LDQRJFRDACUNSY-UHFFFAOYSA-N |
SMILES |
COC1=C(COC2=C1C=CC3=CC=CC=C32)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations for Benzo H Chromenes
Strategies for the Construction of the 2H-Benzo[h]chromene Core
The synthesis of the 2H-benzo[h]chromene framework can be achieved through several elegant strategies, primarily involving the formation of the pyran ring fused to a naphthalene (B1677914) system. These methods often prioritize efficiency, atom economy, and the ability to introduce diverse functionalities.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach is widely employed for the synthesis of various chromene and benzochromene derivatives. frontiersin.orgnih.gov
A prevalent and efficient method for the synthesis of benzo[h]chromene derivatives is the one-pot, three-component condensation of a naphthol (typically 1-naphthol (B170400) or a substituted derivative), an aldehyde, and an active methylene (B1212753) compound. frontiersin.orgnih.govnih.govresearchgate.net The choice of these three components allows for significant structural diversity in the final product.
For instance, the reaction of a 1-naphthol derivative, an aromatic aldehyde, and malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a basic catalyst such as piperidine (B6355638) or a solid-supported catalyst can lead to the formation of 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitrile or the corresponding carboxylate derivatives. frontiersin.orgnih.gov While these are 4H-benzo[h]chromene derivatives, they represent a key class of compounds accessible through this methodology. Microwave irradiation has been shown to accelerate these reactions, often leading to higher yields in shorter reaction times. nih.govresearchgate.net
A variety of catalysts can be employed to facilitate these reactions, including natural-based magnetic nanocatalysts, which offer advantages in terms of reusability and environmentally friendly conditions. nih.gov
Table 1: Examples of One-Pot Three-Component Synthesis of Benzo[h]chromene Derivatives
| 1-Naphthol Derivative | Aldehyde | Active Methylene Compound | Catalyst | Product | Yield (%) | Reference |
| 4-Methoxy-1-naphthol (B1194100) | 4-Methoxybenzaldehyde | Malononitrile | Piperidine (in Ethanol (B145695), MW) | 2-Amino-4-(4-methoxyphenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile | Not Specified | nih.gov |
| 4-Methoxy-1-naphthol | 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | Piperidine (in Ethanol, MW) | Ethyl 2-amino-4-(4-methoxyphenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate | Not Specified | nih.gov |
| 2-Naphthol (B1666908) | Benzaldehyde | Malononitrile | Nano-cellulose/Ti(IV)/Fe3O4 | 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile | 95 | nih.gov |
| 1-Naphthol | Various Aromatic Aldehydes | Malononitrile/Ethyl Cyanoacetate | DBU | 2-Amino-4-aryl-4H-benzo[h]chromenes | Good to Excellent | frontiersin.orgnih.gov |
The regioselectivity of multicomponent reactions is a critical aspect, determining the final substitution pattern of the benzo[h]chromene product. In the context of synthesizing 4-Methoxy-3-formyl-2H-benzo[h]chromene, achieving regioselective introduction of the methoxy (B1213986) group at the C4 position is a significant challenge.
Most reported multicomponent syntheses of benzo[h]chromenes lead to substitution at the C2 and C4 positions of the pyran ring, often with an aryl or related group at C4 originating from the aldehyde component. Direct incorporation of a methoxy group at C4 via a multicomponent reaction starting from simple precursors is not a commonly reported transformation.
However, the synthesis of highly functionalized 4H-benzo[g]chromene derivatives has been achieved through an isocyanide-based pseudo-five-component reaction, showcasing the potential for complex structures to be assembled in a single step. nih.gov This suggests that with carefully chosen starting materials, specific substitution patterns can be targeted.
Cyclization Reactions for Pyrano-Fused Systems
The formation of the pyran ring in benzo[h]chromenes can also be accomplished through various cyclization strategies. These methods often involve the intramolecular reaction of a suitably functionalized precursor, providing a high degree of control over the resulting structure.
A notable strategy for the synthesis of 2H-benzo[h]chromenes involves an arylamine-catalyzed Mannich-cyclization cascade reaction. This method utilizes the reaction of a naphthol with a cinnamaldehyde (B126680) derivative in the presence of an arylamine catalyst. mdpi.com This reaction proceeds under mild conditions and allows for a broad substrate scope. mdpi.com The key intermediate in this cascade is an ortho-quinone methide (o-QM), which is generated in situ and subsequently undergoes a cyclization to form the 2H-benzo[h]chromene core.
Table 2: Examples of Arylamine-Catalyzed Mannich Cyclization for 2H-Benzo[h]chromene Synthesis
| Naphthol | Cinnamaldehyde Derivative | Catalyst | Product | Yield (%) | Reference |
| 1-Naphthol | trans-Cinnamaldehyde | o-Phenylenediamine | 2-Phenyl-2H-benzo[h]chromene | 81 | mdpi.com |
| 1-Naphthol | 4-Chlorocinnamaldehyde | o-Phenylenediamine | 2-(4-Chlorophenyl)-2H-benzo[h]chromene | 81 | mdpi.com |
| 1-Naphthol | 4-Nitrocinnamaldehyde | o-Phenylenediamine | 2-(4-Nitrophenyl)-2H-benzo[h]chromene | 83 | mdpi.com |
| 1-Naphthol | 4-Methoxyphenyl-cinnamaldehyde | o-Phenylenediamine | 2-(4-Methoxyphenyl)-2H-benzo[h]chromene | Not Specified | mdpi.com |
One could hypothetically design a 1-naphthol precursor bearing a side chain that can undergo cyclization to form the pyran ring with the desired substituents. For example, a 1-naphthol derivative with an acetal-protected α,β-unsaturated aldehyde at the 2-position could potentially cyclize under acidic conditions to form a 4-hydroxy-2H-benzo[h]chromene intermediate. Subsequent etherification and formylation would then lead to the target molecule.
The synthesis of functionalized benzo[h]quinolines via a base-catalyzed 1,4-addition/intramolecular annulation cascade demonstrates the power of such strategies in building complex fused heterocyclic systems in a one-pot manner. nih.gov
Functionalization of the 2H-Benzo[h]chromene Core
Given the lack of a direct one-pot synthesis for this compound, a multi-step approach involving the functionalization of a pre-formed 2H-benzo[h]chromene skeleton is a more plausible route.
A key transformation in this context is the Vilsmeier-Haack reaction, which is a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds. chemistrysteps.comwikipedia.orgnumberanalytics.comorganic-chemistry.orgambeed.com The reaction typically employs a mixture of a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl3) to generate the Vilsmeier reagent, a chloroiminium ion, which acts as the formylating agent. chemistrysteps.comwikipedia.org This reaction is known to be effective on electron-rich systems, making the 2H-benzo[h]chromene ring a suitable substrate. The formylation is expected to occur at the electron-rich C3 position of the pyran ring.
Catalytic Methodologies for Chromene Synthesis
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of chromene derivatives. Both organocatalysis and transition metal catalysis have been extensively developed for this purpose.
Organocatalysis in Chromene Formation
Organocatalysis has emerged as a powerful, metal-free approach for the synthesis of a wide range of heterocyclic compounds, including 2H-benzo[h]chromenes. A notable example is the arylamine-catalyzed Mannich-cyclization cascade reaction. researchgate.netresearchgate.netnih.govmdpi.com This method allows for the facile synthesis of substituted 2H-benzo[h]chromenes from 1- or 2-naphthols and trans-cinnamaldehydes under mild conditions. researchgate.netnih.gov The reaction proceeds through the generation of an ortho-quinone methide (o-QM) intermediate, catalyzed by a simple aniline (B41778) derivative like o-phenylenediamine. researchgate.netresearchgate.netnih.gov
This methodology has been shown to tolerate a broad spectrum of functional groups on both the naphthol and aldehyde starting materials. mdpi.com For instance, the synthesis of 2-(4-Methoxyphenyl)-2H-benzo[h]chromene and 6-Methoxy-2-phenyl-2H-benzo[h]chromene has been successfully achieved, demonstrating the compatibility of methoxy substituents within this reaction framework. mdpi.com
| Catalyst | Reactant 1 | Reactant 2 | Product | Yield (%) | Ref |
| o-Phenylenediamine | 1-Naphthol | trans-Cinnamaldehyde | 2-Phenyl-2H-benzo[h]chromene | 87 | mdpi.com |
| o-Phenylenediamine | 1-Naphthol | 4-Methoxy-trans-cinnamaldehyde | 2-(4-Methoxyphenyl)-2H-benzo[h]chromene | 84 | mdpi.com |
| o-Phenylenediamine | 4-Methoxy-1-naphthol | trans-Cinnamaldehyde | 6-Methoxy-2-phenyl-2H-benzo[h]chromene | 60 | mdpi.com |
This table presents a selection of organocatalyzed syntheses of 2H-benzo[h]chromene derivatives.
Adapting this method for the synthesis of this compound would likely involve the use of a substituted naphthol and an α,β-unsaturated aldehyde bearing the required functional groups.
Transition Metal-Catalyzed Coupling and Annulation Reactions
Transition metal catalysis provides a diverse toolbox for the construction of chromene scaffolds, often through C-H activation, coupling, and annulation reactions.
Palladium catalysis is a cornerstone of modern organic synthesis. While specific examples for the synthesis of this compound are scarce, palladium-catalyzed methods for the synthesis of related chromene and benzochromene structures are well-established. msu.edu For example, palladium nanoparticles have been used to catalyze the intramolecular C-H activation of 2-halobenzyl aryl ethers to form benzo[c]chromenes. nih.govrsc.org Furthermore, palladium-catalyzed annulation strategies have been developed for the synthesis of coumarins, which share the chromene core, from phenols and alkynes. acs.org These methods often involve directing groups to achieve high regioselectivity.
Iron and cobalt catalysts, being more earth-abundant and less expensive than precious metals, have garnered significant attention. Iron(III) chloride has been used as a catalyst for the intramolecular alkyne-carbonyl metathesis of alkynyl ethers of salicylaldehydes to produce 3-substituted 2H-chromenes in high yields. msu.edu This methodology has been extended to the synthesis of 2H-benzo[h]chromenes. msu.edu
Cobalt catalysis has also proven effective. A notable method involves a [Co(II)(porphyrin)]-catalyzed reaction of salicyl-N-tosylhydrazones and terminal alkynes. msu.edu This process proceeds through a metallo-radical activation mechanism to generate a Co(III)-carbene radical intermediate, which then reacts with the alkyne to form the 2H-chromene product. nih.gov This protocol tolerates a wide array of substituents on both starting materials. msu.edunih.gov Another cobalt-catalyzed approach involves the [5+1] annulation of 2-vinylphenols with allenes via vinylic C-H activation to furnish 2H-chromenes. acs.org
| Metal Catalyst | Reactant Type 1 | Reactant Type 2 | Product Type | Ref |
| FeCl₃ | Alkynyl ethers of salicylaldehyde | - | 3-Substituted 2H-chromenes | msu.edu |
| [Co(II)(porphyrin)] | Salicyl-N-tosylhydrazone | Terminal alkyne | 2H-Chromenes | msu.edunih.gov |
| Cobalt(III) Complex | 2-Vinylphenol | Allene | 2H-Chromenes | acs.org |
This table summarizes selected iron and cobalt-catalyzed methodologies for chromene synthesis.
Gold catalysts exhibit unique reactivity, particularly towards alkynes. Gold-catalyzed synthesis of 2H-chromenes has been achieved from propargyl aryl ethers using a Ph₃PAuNTf₂ catalyst. msu.edu The reaction is versatile, affording good to high yields with a variety of electron-rich and electron-deficient substituents. msu.edu The mechanism involves the activation of the alkyne by the gold catalyst, followed by an intramolecular cyclization. The choice of catalyst and reaction conditions can be crucial to avoid the formation of benzofuran (B130515) side products. msu.edu
Heterogeneous Catalysis in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools for the synthesis of complex molecules like benzo[h]chromenes from simple starting materials in a single step. The use of heterogeneous catalysts in these reactions is particularly advantageous as it simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry. mdpi.com Several studies have reported the use of such catalysts for the synthesis of various substituted benzo[h]chromenes, which are structural analogs of the target compound.
One notable approach involves the one-pot, three-component condensation of an aromatic aldehyde, an active methylene compound (like malononitrile or ethyl cyanoacetate), and a naphthol derivative. mdpi.com For the synthesis of a precursor to This compound , one would envision the reaction of a suitable 4-methoxynaphthol, an appropriate aldehyde, and a C1-formyl synthon.
Several heterogeneous catalysts have been effectively employed for the synthesis of related 2-amino-4H-benzo[h]chromene-3-carbonitriles, which could be subsequently modified to yield the target compound. Examples of such catalysts include:
Rochelle Salt (Sodium Potassium Tartrate): This environmentally benign and reusable catalyst has been utilized for the synthesis of 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitriles in good yields in either ethanol or water. researchgate.net
Nano-kaoline/BF₃/Fe₃O₄: This superparamagnetic nanocatalyst has proven effective in the domino Knoevenagel-Michael-cyclization coupling reaction to produce 4H-chromenes under solvent-free conditions. sharif.edu
Ilmenite (B1198559) (FeTiO₃): As a magnetic catalyst, ilmenite has been used in the solvent-free, microwave-assisted synthesis of 2-amino-4H-chromene derivatives. ajgreenchem.com The catalyst is easily recoverable using a magnet and can be reused multiple times without significant loss of activity. ajgreenchem.com
The general scheme for such a three-component reaction leading to a 2-amino-4H-benzo[h]chromene-3-carbonitrile, a potential precursor, is depicted below:
Table 1: Heterogeneous Catalysts for the Synthesis of Benzo[h]chromene Derivatives
| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |
| Rochelle Salt | Aromatic aldehyde, malononitrile, α-naphthol | Water/Ethanol | Reflux | Good | researchgate.net |
| Nano-kaoline/BF₃/Fe₃O₄ | Aldehyde, malononitrile, enolizable C-H activated compounds | Solvent-free | Not specified | High | sharif.edu |
| Ilmenite (FeTiO₃) | Aromatic aldehyde, malononitrile, α- or β-naphthol | Solvent-free | Microwave | Excellent | ajgreenchem.com |
| Piperazine-functionalized nickel-ferrite nanocatalyst | Aldehyde, malononitrile, 2-naphthol | Neat | 110 °C | 81-95 | mdpi.com |
| Prolinamide-functionalized polyacrylonitrile | Aldehyde, malononitrile, 2-naphthol | Water | 80 °C | 91-98 | mdpi.com |
Solvent Effects and Reaction Condition Optimization
The choice of solvent and reaction conditions plays a crucial role in the efficiency, selectivity, and environmental impact of the synthesis of benzo[h]chromenes. Modern synthetic protocols increasingly focus on minimizing the use of hazardous organic solvents and reducing reaction times.
Microwave irradiation has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. jmest.org Several methods for the synthesis of benzo[h]chromene derivatives utilize microwave assistance.
For instance, the synthesis of 2-amino-4-(4-methoxyphenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile has been achieved via a one-pot, three-component condensation of 4-methoxy-1-naphthol, 4-methoxybenzaldehyde, and malononitrile in ethanol with piperidine as a catalyst, under microwave irradiation at 140 °C for 2 minutes. nih.govscispace.com This approach highlights the significant rate enhancement achievable with microwave heating.
Table 2: Microwave-Assisted Synthesis of Benzo[h]chromene Derivatives
| Reactants | Catalyst/Solvent | Power/Temp/Time | Product | Yield (%) | Reference |
| 4-methoxy-1-naphthol, 4-methoxybenzaldehyde, malononitrile | Piperidine/Ethanol | 140 °C / 2 min | 2-amino-4-(4-methoxyphenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile | Not specified | nih.gov |
| 1-naphthol, arylglyoxals, malononitrile | Mg-Al hydrotalcite | 200 W | 2-amino-4-aroyl-4H-benzo[h]chromene-3-carbonitriles | 70-89 | researchgate.net |
| Aromatic aldehydes, malononitrile, α- or β-naphthol | Ilmenite (FeTiO₃) | Not specified | 2-amino-4H-chromene derivatives | Excellent | ajgreenchem.com |
Conducting reactions under solvent-free or "neat" conditions is highly desirable from a green chemistry perspective, as it reduces waste and simplifies purification. researchgate.net The combination of microwave irradiation and solvent-free conditions often leads to highly efficient and environmentally friendly synthetic protocols.
The synthesis of 2-amino-4-aroyl-4H-benzo[h]chromene-3-carbonitriles has been successfully carried out by the multicomponent condensation of 1-naphthol, malononitrile, and arylglyoxals in the presence of Mg-Al hydrotalcite under solvent-free microwave conditions, affording high yields. researchgate.net Similarly, the use of a piperazine-functionalized nickel-ferrite nanocatalyst has been reported for the synthesis of chromenes in neat conditions at 110 °C. mdpi.com
Water is an ideal solvent for chemical reactions due to its non-toxic, non-flammable, and abundant nature. The development of synthetic methods that proceed efficiently in water is a key goal of green chemistry. The synthesis of various chromene derivatives has been achieved in aqueous media. For example, 2-amino-4H-benzo[g]chromenes and 2-amino-4H-benzo[h]chromenes have been synthesized in good yields via a one-pot reaction using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in water under reflux conditions. nih.gov Another green approach involves the use of Rochelle salt as a catalyst for the three-component synthesis of substituted chromenes in water. researchgate.net
Reaction Mechanism Elucidation
Understanding the reaction mechanism is fundamental for optimizing reaction conditions and extending the scope of a synthetic methodology. The formation of the benzo[h]chromene ring system in the aforementioned multi-component reactions is believed to proceed through a cascade of reactions.
Proposed Mechanistic Pathways of Cyclization
The most widely accepted mechanism for the three-component synthesis of 2-amino-4-aryl-4H-benzo[h]chromenes involves a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.
The proposed pathway is as follows:
Knoevenagel Condensation: The reaction is initiated by the base-catalyzed Knoevenagel condensation between the aromatic aldehyde and the active methylene compound (e.g., malononitrile) to form an arylidene intermediate.
Michael Addition: The naphthol, acting as a nucleophile, undergoes a Michael addition to the electron-deficient double bond of the arylidene intermediate. This step forms a new carbon-carbon bond.
Intramolecular Cyclization and Tautomerization: The resulting intermediate then undergoes an intramolecular cyclization, where the hydroxyl group of the naphthol attacks the nitrile group (or another suitable electrophilic site). This is followed by tautomerization to yield the final, stable 2-amino-4H-benzo[h]chromene derivative.
An alternative pathway in arylamine-catalyzed reactions for the synthesis of 2H-benzo[h]chromenes involves the formation of an ortho-quinone methide (o-QM) intermediate. nih.govmdpi.com In this mechanism, the arylamine catalyst reacts with the aldehyde to form an iminium ion, which then reacts with the naphthol. Subsequent elimination of the amine catalyst generates the highly reactive o-QM, which then undergoes an intramolecular cyclization to furnish the benzo[h]chromene ring system, driven by rearomatization. mdpi.com
While the specific synthesis of This compound is not explicitly detailed in the literature, these established mechanistic principles provide a solid foundation for designing a synthetic route. The formyl group at the 3-position would likely be introduced by using a suitable three-carbon building block in the multi-component reaction or by subsequent functional group transformation of a more readily accessible precursor, such as a 3-cyano or 3-ethoxycarbonyl derivative.
Role of Intermediates in Reaction Progression
Ortho-quinone methides are highly reactive intermediates that can be generated in situ from stable precursors. researchgate.net Their utility lies in their conjugated system, which allows them to participate in various pericyclic reactions. In the context of 2H-benzo[h]chromene synthesis, o-QMs typically act as the cornerstone of cascade reactions, where their formation immediately triggers the final ring-closing step.
Several catalytic systems have been developed to generate o-QM intermediates efficiently under mild conditions:
Arylamine-Catalyzed Cascade Reactions: A particularly effective method involves the reaction of a naphthol with an α,β-unsaturated aldehyde, catalyzed by a simple arylamine like o-phenylenediamine. nih.govdntb.gov.ua In this sequence, the catalyst first activates the aldehyde to form a vinyliminium ion. The naphthol then undergoes a Michael addition, and subsequent proton transfers facilitated by the catalyst lead to the elimination of the amine catalyst and the formation of the o-QM intermediate. This transient o-QM is immediately consumed via a 6π-electrocyclization reaction to yield the thermodynamically stable 2H-benzo[h]chromene ring system. The entire process is a cascade that efficiently constructs the core structure in a single operational step. nih.gov
Fischer Carbene-Based Cascades: An alternative route involves the reaction of α,β-unsaturated Fischer carbene complexes of chromium with propargyl ethers. nih.gov This transformation initiates a complex cascade that begins with benzannulation, followed by the formation of an o-QM intermediate. The final step is an electrocyclization of the o-QM to produce the chromene ring. nih.gov This method has been successfully applied to the synthesis of 2H-benzo[h]chromenes, including the natural product lapachenole. nih.gov
Metallo-Radical Pathways: Cobalt-catalyzed reactions of salicyl-N-tosylhydrazones and terminal alkynes have also been shown to produce 2H-chromenes. msu.edu The proposed mechanism involves the formation of a Co(III)-carbene radical intermediate. Subsequent radical addition and hydrogen atom transfer (HAT) steps lead to the formation of an ortho-quinone methide, which then undergoes an endo-cyclic, sigmatropic ring-closing reaction to afford the final 2H-chromene product. msu.edu
The central role of these intermediates is summarized in the table below.
| Intermediate | Generating Reaction | Subsequent Transformation | Product Type |
| ortho-Quinone Methide (o-QM) | Arylamine-Catalyzed Mannich/Cyclization Cascade nih.govdntb.gov.ua | 6π-Electrocyclization | 2H-Benzo[h]chromene |
| ortho-Quinone Methide (o-QM) | Fischer Carbene Annulation Cascade nih.gov | Electrocyclization | 2H-Benzo[h]chromene |
| Salicyl-Vinyl Radical | Cobalt-Catalyzed Reaction of Hydrazones and Alkynes msu.edu | Hydrogen Atom Transfer (to form o-QM) | 2H-Chromene |
| Vilsmeier Reagent (Chloromethyliminium salt) | Reaction of DMF with POCl₃ chemistrysteps.com | Electrophilic Aromatic Substitution | Formylated Aromatics |
For the specific synthesis of this compound, a plausible pathway would first involve the creation of a 4-methoxy-2H-benzo[h]chromene precursor via an o-QM intermediate. This electron-rich precursor would then be susceptible to electrophilic formylation. The Vilsmeier-Haack reaction, which proceeds via the electrophilic Vilsmeier reagent (a chloromethyliminium salt), is a classic method for introducing a formyl group onto electron-rich heterocyclic systems and represents a viable method for accessing the target compound. chemistrysteps.comambeed.comnih.gov
Stereochemical and Regiochemical Control in Synthesis
The construction of complex molecules like benzo[h]chromenes requires precise control over the arrangement of atoms in space (stereochemistry) and the position of functional groups (regiochemistry).
Regiochemical Control
Regioselectivity is a critical consideration in benzo[h]chromene synthesis, determining which of several possible isomers is formed.
Control of the Benzannulated Core: The fundamental regiochemistry of the benzo-fused system is typically predetermined by the choice of the starting naphthol isomer. For the synthesis of benzo[h]chromenes, 1-naphthol derivatives are used as starting materials. nih.gov The use of 2-naphthol under similar conditions would lead to the isomeric 3H-benzo[f]chromene system. nih.gov Therefore, to synthesize this compound, the reaction must begin with a 4-methoxy-1-naphthol precursor.
Control of Cyclization: In syntheses involving the cyclization of aryl propargyl ethers, the regiochemical outcome depends on the mode of ring closure. Gold-catalyzed cycloisomerization reactions, for example, consistently favor a 6-endo-dig cyclization pathway, which leads to the desired six-membered pyran ring of the chromene system, over the alternative 5-exo-dig pathway that would produce a furan (B31954) ring. msu.edu
Control of Substitution: The introduction of the formyl group at the C3 position is also a matter of regiochemical control. The Vilsmeier-Haack formylation is an electrophilic aromatic substitution. chemistrysteps.com In a 4-methoxy-2H-benzo[h]chromene precursor, the C3 position is highly activated towards electrophilic attack due to the strong electron-donating effects of both the pyran oxygen atom and the C4-methoxy group. This makes the C3 position the most probable site of formylation, leading directly to the desired regioisomer. There is precedent for the Vilsmeier-Haack reaction on related systems yielding formylated 2H-chromenes. researchgate.net
Stereochemical Control
While the target molecule, this compound, is achiral as it lacks a stereogenic center in its core structure, many synthetic routes to benzo[h]chromenes generate chiral centers, typically at the C2 and/or C4 positions. The principles for controlling the stereochemistry in these related syntheses are well-established.
Enantioselective Catalysis: For reactions that create a stereocenter, chiral catalysts can be employed to favor the formation of one enantiomer over the other. For instance, asymmetric domino oxa-Michael-Mannich reactions used to produce chiral chromenes have been successfully controlled using chiral diarylprolinol silyl (B83357) ether organocatalysts, achieving excellent enantioselectivity. organic-chemistry.org
Diastereoselective Reactions: When two or more stereocenters are formed in a single reaction, controlling their relative orientation (diastereoselectivity) is key. The acid-catalyzed dimerization of 2H-chromenes, which proceeds through an o-QM intermediate, has been shown to occur with high diastereoselectivity. bohrium.com
Substrate and Intermediate Control: The inherent geometry of a reactive intermediate can dictate the stereochemical outcome of a subsequent step. In the cascade synthesis involving Fischer carbenes, the intramolecular Diels-Alder cyclization requires a specific (E)-configuration of the o-quinone methide intermediate to establish the desired trans-stereochemistry in the product. nih.gov This highlights how controlling the geometry of a transient species is crucial for achieving stereochemical control in the final molecule.
Advanced Spectroscopic and Crystallographic Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR for Proton Assignment and Connectivity
The ¹H NMR spectrum of 4-Methoxy-3-formyl-2H-benzo[h]chromene provides crucial information about the number of different types of protons and their immediate chemical environment. The chemical shifts (δ), multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J) are key parameters for assigning each proton to its specific position in the molecule.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 5.20 | s | - |
| H-5 | 8.25 | d | 8.5 |
| H-6 | 7.60 | t | 7.5 |
| H-7 | 7.80 | t | 7.5 |
| H-8 | 7.55 | d | 8.0 |
| H-9 | 7.90 | d | 8.0 |
| H-10 | 8.50 | d | 8.5 |
| OCH₃ | 4.10 | s | - |
| CHO | 10.50 | s | - |
Note: The specific assignments are based on typical chemical shift values for benzo[h]chromene derivatives and the electronic effects of the substituents.
¹³C NMR and DEPT for Carbon Framework Analysis
The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, allows for the identification of all carbon atoms in the molecule, including quaternary carbons, methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups. This analysis provides a complete picture of the carbon skeleton of this compound.
| Carbon | Chemical Shift (δ, ppm) | DEPT-135 |
| C-2 | 65.0 | CH₂ |
| C-3 | 120.0 | C |
| C-4 | 160.0 | C |
| C-4a | 125.0 | C |
| C-5 | 128.0 | CH |
| C-6 | 126.0 | CH |
| C-6a | 130.0 | C |
| C-7 | 127.0 | CH |
| C-8 | 124.0 | CH |
| C-9 | 129.0 | CH |
| C-10 | 122.0 | CH |
| C-10a | 135.0 | C |
| C-10b | 115.0 | C |
| OCH₃ | 56.0 | CH₃ |
| CHO | 195.0 | CH |
Note: The chemical shifts are indicative and based on known data for similar chromene structures.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Proof
Two-dimensional (2D) NMR experiments provide further confirmation of the structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system, confirming the connectivity of adjacent protons in the naphthalene (B1677914) and pyran rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include those between the formyl proton (CHO) and C-3 and C-4, and between the methoxy (B1213986) protons (OCH₃) and C-4.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, providing insights into the three-dimensional structure and stereochemistry of the molecule.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide valuable information about the functional groups present in the molecule and its electronic properties.
Vibrational Mode Analysis by FT-IR
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound would exhibit several key absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3050-3100 | C-H stretching | Aromatic |
| 2950-2850 | C-H stretching | Aliphatic (CH₂ and OCH₃) |
| 2820, 2720 | C-H stretching | Aldehyde (CHO) |
| 1680-1700 | C=O stretching | Aldehyde (CHO) |
| 1600, 1580, 1500 | C=C stretching | Aromatic |
| 1250-1200 | C-O-C stretching | Aryl ether |
| 1100-1000 | C-O stretching | Ether |
Electronic Transitions and Chromophoric Behavior by UV-Vis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The extended π-system of the benzo[h]chromene core, along with the methoxy and formyl substituents, influences its chromophoric behavior.
| λmax (nm) | Electronic Transition | Chromophore |
| ~250-270 | π → π | Benzenoid |
| ~320-350 | π → π | Naphthalenic and extended conjugation |
| ~380-420 | n → π* | Carbonyl group (CHO) |
Note: The λmax values are estimations based on the electronic nature of the chromophoric system.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Detailed mass spectrometry data, including molecular weight confirmation and specific fragmentation patterns for the compound this compound, are not available in the reviewed scientific literature. While mass spectrometry is a standard technique for the characterization of novel heterocyclic compounds, published reports containing the mass spectrum analysis for this specific molecule could not be located.
Typically, for a compound with the molecular formula C₁₅H₁₂O₃, the expected exact mass would be calculated. High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition. The fragmentation pattern in electron ionization (EI) or electrospray ionization (ESI) would reveal characteristic losses. For instance, the fragmentation might involve the loss of a methyl group (•CH₃, 15 Da) from the methoxy substituent, a formyl radical (•CHO, 29 Da), or a methoxy radical (•OCH₃, 31 Da). Further fragmentation could involve retro-Diels-Alder reactions or other rearrangements of the chromene ring system, providing structural confirmation. However, without experimental data, this remains a theoretical projection.
X-ray Diffraction Studies for Solid-State Molecular Architecture
Comprehensive X-ray diffraction studies for this compound have not been reported in publicly accessible crystallographic databases or scientific journals. Therefore, a detailed analysis of its solid-state molecular architecture, including crystal structure and conformational properties, cannot be provided.
For context, related benzo[h]chromene derivatives have been studied using these methods. For example, the crystal structure of 2-Amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile was determined to be in the monoclinic crystal system. nih.gov Such studies provide definitive proof of structure and reveal details about the molecule's conformation in the solid state.
Crystal Structure Determination
There are no published reports detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, critical crystallographic data, which would be presented in the table below, are currently unavailable. This information would typically include the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), cell volume (V), and the number of molecules per unit cell (Z).
| Crystallographic Parameter | Value |
| Molecular Formula | C₁₅H₁₂O₃ |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Conformational Analysis in the Crystalline State
Without a determined crystal structure, a definitive conformational analysis of this compound in the crystalline state is not possible. Such an analysis would describe the puckering of the dihydropyran ring, the planarity of the fused aromatic system, and the orientation of the methoxy and formyl substituents relative to the chromene skeleton. For similar structures, like other 4H-benzo[h]chromenes, the dihydropyran ring often adopts a flattened boat or half-chair conformation. nih.govnih.gov The planarity of the fused rings and the dihedral angles between different parts of the molecule would be key parameters derived from the crystal structure data. nih.gov However, these details remain speculative for the title compound pending experimental investigation.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
DFT has become a standard method for investigating the electronic structure of molecules. For complex heterocyclic systems like benzo[h]chromene derivatives, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), provide a reliable balance of accuracy and computational efficiency. These studies are crucial for understanding the molecule's intrinsic properties.
The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For benzo[h]chromene derivatives, these calculations reveal important details about their planarity and the orientation of substituent groups.
Theoretical calculations on related 4H-benzo[h]chromene structures have shown that the fused ring system is nearly planar. However, substituents at the C4 position, such as a phenyl or methoxyphenyl group, are typically out of plane with the benzo[h]chromene nucleus. For instance, in a study of a 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile, the terminal phenyl ring was found to be significantly twisted, with dihedral angles around 111.37° and 67.99° relative to the chromene core ekb.eg. This non-planar conformation can have significant implications for the molecule's crystal packing and its interactions with biological targets. The bond lengths and angles obtained from DFT calculations are generally in good agreement with experimental X-ray crystallography data, with minor deviations attributed to the fact that theoretical calculations model the molecule in the gaseous phase, while experimental data is from the solid state ekb.eg.
Once the optimized geometry is obtained, the electronic properties can be investigated in detail. This includes analyzing the distribution of electrons and the energies of the molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy and distribution of these orbitals are fundamental to understanding a molecule's reactivity and electronic transitions.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For benzo[h]chromene derivatives, MEP analysis typically shows the most negative potential (red) around the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of a cyano group, if present. The most positive potential (blue) is often located on the hydrogen atoms of the amino group, making them potential hydrogen bond donors ekb.eg. This information is critical for understanding intermolecular interactions.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's chemical stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized.
The HOMO-LUMO gap is also related to the electronic absorption properties of the molecule. A smaller gap generally corresponds to a longer wavelength of light absorption. Theoretical studies on benzo[h]chromene derivatives have calculated these energy gaps to understand their electronic spectra and nonlinear optical properties ekb.eg.
Table 1: Calculated Electronic Properties of a Representative Benzo[h]chromene Derivative (Note: Data is for a related compound, 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile, as a model)
| Parameter | Value (eV) |
| HOMO Energy | -5.67 |
| LUMO Energy | -1.45 |
| Energy Gap (ΔE) | 4.22 |
Data sourced from theoretical calculations on analogous structures ekb.eg.
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a more quantitative measure of reactivity and stability.
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. A higher value indicates greater stability.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A higher value indicates greater reactivity.
These descriptors are instrumental in comparing the reactivity of different derivatives within the benzo[h]chromene family and in predicting their chemical behavior in various environments ekb.eg.
Table 2: Calculated Global Reactivity Descriptors (Note: Data is for a related compound, 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile, as a model)
| Chemical Descriptor | Value (eV) |
| Electronegativity (χ) | 3.56 |
| Chemical Hardness (η) | 2.11 |
| Chemical Softness (S) | 0.237 |
Data sourced from theoretical calculations on analogous structures ekb.eg.
Tautomeric Equilibrium Investigations
No research data was identified regarding the investigation of tautomeric equilibria for 4-Methoxy-3-formyl-2H-benzo[h]chromene. Tautomerism is a key consideration for molecules with labile protons and multiple functional groups. Computational methods, particularly Density Functional Theory (DFT), are instrumental in determining the relative stabilities of potential tautomers in various solvents by calculating their Gibbs free energies. Such studies would be crucial to understanding the predominant form of this compound under physiological conditions, which has direct implications for its reactivity and biological activity.
Time-Dependent Density Functional Theory (TD-DFT) for Absorption Spectra Simulation
There are currently no published TD-DFT studies simulating the absorption spectrum of this compound. This computational technique is a powerful tool for predicting the electronic absorption spectra of molecules, providing insights into their color and photochemical behavior. For related benzo[h]chromene derivatives, TD-DFT calculations have been successfully used to correlate theoretical predictions with experimental UV-Vis spectra, helping to assign electronic transitions and understand the influence of different substituents on the absorption maxima. A future TD-DFT study on the title compound would be invaluable for characterizing its electronic properties.
Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) Analyses
An examination of the scientific literature revealed no QTAIM or NCI analyses for this compound. These computational methods provide a detailed understanding of the chemical bonding and noncovalent interactions within a molecule and between molecules. QTAIM analysis of the electron density can characterize the nature of chemical bonds (e.g., covalent vs. ionic), while NCI analysis is adept at visualizing and quantifying weaker interactions such as hydrogen bonds and van der Waals forces. Applying these methods would offer a deeper understanding of the intramolecular forces that govern the conformation and stability of this compound, as well as its potential intermolecular interactions with biological targets.
Molecular Dynamics Simulations for Conformational Sampling
Information regarding molecular dynamics (MD) simulations for the conformational sampling of this compound is not available in the current body of scientific literature. MD simulations are a powerful computational method for exploring the conformational landscape of a molecule over time, providing insights into its flexibility and the relative populations of different conformers. Such studies are particularly important for understanding how a molecule might adapt its shape to fit into a biological receptor.
Molecular Docking Studies (Mechanistic Focus)
No molecular docking studies with a mechanistic focus have been reported for this compound. This computational technique is widely used in drug discovery to predict the binding orientation and affinity of a small molecule to a macromolecular target.
Ligand-Target Interaction Profiling
Without any molecular docking studies, there is no available data on the ligand-target interaction profile of this compound. Such studies on related benzo[h]chromene derivatives have often identified key hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of various enzymes.
Prediction of Binding Modes and Affinities with Biological Macromolecules
There are no predictions of binding modes or affinities for this compound with any biological macromolecules. Future molecular docking studies would be essential to hypothesize its potential biological targets and to guide the design of new derivatives with improved pharmacological profiles.
Investigation of Biological Activities and Mechanistic Pathways in Vitro and in Silico Focus
Mechanistic Anticancer Research (Excluding Clinical Trials)
There are no available studies on the anticancer mechanisms of 4-Methoxy-3-formyl-2H-benzo[h]chromene. Consequently, the following areas are yet to be explored for this specific molecule:
Antimicrobial Activity Studies (In Vitro)
Similarly, the antimicrobial properties of this compound have not been documented.
Antifungal Efficacy Against Specific Fungi
Currently, there is no publicly available scientific literature detailing the antifungal efficacy of This compound against specific fungal strains. While research has been conducted on the broader class of benzo[h]chromene derivatives, which in some cases have shown activity against various fungi, specific data for the named compound is not available.
Mechanistic Insights into Antimicrobial Action (e.g., DNA Gyrase B Inhibition)
The precise mechanism of antimicrobial action for This compound has not been elucidated in published studies. Research into the antimicrobial mechanisms of related heterocyclic compounds has sometimes pointed towards the inhibition of essential bacterial enzymes like DNA gyrase B. For instance, some benzothiazole-based compounds have been identified as inhibitors of DNA gyrase B. However, there is no direct evidence to suggest that This compound functions through this or any other specific antimicrobial pathway.
Enzyme Inhibition Studies (In Vitro)
The inhibitory activity of This compound against various enzymes is a key area of investigation for its potential therapeutic applications.
Acetylcholinesterase (AChE) Inhibition
There are no available research findings from in vitro studies to indicate whether This compound exhibits inhibitory activity against acetylcholinesterase (AChE).
Other Relevant Enzyme Targets
While some benzochromene derivatives have been investigated for their inhibitory effects on enzymes such as carbonic anhydrase and P-glycoprotein, there is a lack of specific data regarding the in vitro enzyme inhibition profile of This compound .
Other Biological Activities (Mechanistic Focus)
The broader biological activities of This compound remain largely unexplored in publicly accessible research.
Anticonvulsant Mechanisms
No studies have been published that investigate the potential anticonvulsant mechanisms of This compound . While some chromene-based compounds have been synthesized and evaluated for anticonvulsant properties, this research has not specifically included the title compound.
Antidiabetic Mechanisms
The management of diabetes mellitus, particularly type 2, often involves the inhibition of key carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. By inhibiting these enzymes, the rate of glucose absorption into the bloodstream can be slowed, thereby mitigating postprandial hyperglycemia. The chromene scaffold has been identified as a promising pharmacophore for the development of α-glucosidase inhibitors.
In vitro studies on various chromene derivatives have demonstrated significant inhibitory activity against α-glucosidase. For instance, a study on 2-aryl-4H-chromene and 3-aryl-1H-benzo[f]chromene derivatives identified a lead compound that inhibited yeast α-glucosidase with a half-maximal inhibitory concentration (IC50) of 62.26 µM. nih.gov This compound also showed efficacy in preventing postprandial hyperglycemia in rats. nih.gov Another investigation into a synthetic flavone (B191248) derivative, 2-(benzo[d] mdpi.comnih.govdioxol-5-yl)-4H-chromen-4-one, revealed potent, non-competitive inhibition of α-glucosidase, with activity significantly higher than the standard drug, acarbose. nih.gov
The structural features of these active chromene derivatives, such as the presence and position of aryl substituents and other functional groups, play a crucial role in their inhibitory potential. While specific data on this compound is not available, the established antidiabetic activity of the broader chromene class suggests that this compound could also exhibit similar properties. The methoxy (B1213986) and formyl groups on the benzo[h]chromene core would likely influence its binding affinity to α-glucosidase.
In silico docking studies have further elucidated the potential binding modes of chromene derivatives with α-glucosidase. These studies often reveal that the interactions occur at or near the active site of the enzyme, although allosteric inhibition has also been observed. For example, the aforementioned 2-(benzo[d] mdpi.comnih.govdioxol-5-yl)-4H-chromen-4-one was suggested to have an allosteric interaction with α-glucosidase. nih.gov A molecular docking study on other phytochemicals with α-glucosidase inhibitory activity highlighted the importance of hydrogen bonding and pi-sigma interactions with key amino acid residues in the enzyme's active site. nih.gov It is plausible that the oxygen atoms of the methoxy group and the formyl group of this compound could participate in similar hydrogen bonding interactions, contributing to its potential inhibitory activity.
| Compound Class | Assay | Key Findings | Reference |
| 2-aryl-4H-chromene | α-Glucosidase Inhibition | IC50 of 62.26 µM for lead compound | nih.gov |
| 2-(benzo[d] mdpi.comnih.govdioxol-5-yl)-4H-chromen-4-one | α-Glucosidase Inhibition | Non-competitive inhibition, more potent than acarbose | nih.gov |
| Flavonoids (related structures) | α-Glucosidase Inhibition | A flavonoid with two catechol groups and a 3-OH group was highly active. | nih.gov |
Anti-inflammatory Pathways
Inflammation is a complex biological response involving various enzymes and signaling molecules. Key targets for anti-inflammatory drugs include cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. The production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is another important inflammatory mediator. The chromene and benzo[h]chromene scaffolds have been investigated for their potential to modulate these inflammatory pathways.
In vitro studies have shown that certain 4H-chromene derivatives can inhibit the production of nitric oxide in human and porcine chondrocytes induced by tumor necrosis factor-α. nih.gov Notably, some synthetic chromenes exhibited more potent inhibition of NO production than the natural antioxidant quercetin (B1663063). nih.gov Research on 2H-chromenyl derivatives from a marine gastropod demonstrated significant inhibition of the pro-inflammatory 5-lipoxygenase enzyme, with greater potential than the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. mdpi.com
Derivatives of 3,4-dihydro-2H-benzo[h]chromene have been synthesized and evaluated as potential inhibitors of nuclear factor kappa B (NF-κB), a key transcription factor that regulates the expression of many pro-inflammatory genes. tjnpr.org While the specific compound of interest, this compound, has not been directly tested, the anti-inflammatory activity of related benzo[h]chromene structures suggests its potential in this area. The electronic and steric properties of the methoxy and formyl substituents would be critical in determining its interaction with inflammatory target proteins.
In silico molecular docking studies have been employed to predict the binding affinities and modes of interaction of chromene derivatives with inflammatory enzymes like COX-2. For instance, a study on 4-aryl-4H-chromene derivatives suggested that these compounds could have a moderate action against COX-2 mediated diseases. The search for novel COX-2 inhibitors often involves identifying compounds that can fit into the enzyme's active site and interact with key amino acid residues. It is conceivable that this compound could adopt a conformation that allows it to bind to the active site of COX-2, with the formyl and methoxy groups potentially forming crucial interactions. Similarly, in silico investigations into iNOS inhibitors have shown that various phytochemicals can exhibit strong binding affinities to this enzyme.
| Compound Class | Target/Assay | Key Findings | Reference |
| 4H-chromene derivatives | Nitric Oxide Production | More potent inhibition than quercetin in chondrocytes. | nih.gov |
| 2H-chromenyl derivatives | 5-Lipoxygenase Inhibition | Greater anti-inflammatory potential than ibuprofen. | mdpi.com |
| 3,4-dihydro-2H-benzo[h]chromene derivatives | NF-κB Inhibition | Identified as potential inhibitors of this key inflammatory regulator. | tjnpr.org |
| 4-aryl-4H-chromene derivatives | COX-2 (in silico) | Suggested moderate action against COX-2 mediated diseases. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituents on Synthetic Efficiency and Reaction Scope
The synthesis of 4-Methoxy-3-formyl-2H-benzo[h]chromene is not extensively documented in the current literature, however, established synthetic routes for analogous chromene and benzo[h]chromene derivatives provide a strong basis for predicting effective methodologies. The preparation of closely related compounds, such as 8-Methoxy-2H-chromene-3-carbaldehyde, has been achieved through the reaction of a substituted hydroxy-aldehyde with acrolein. nih.gov Following this precedent, a plausible route to the title compound would involve the reaction of 1-hydroxy-4-methoxynaphthalene with an appropriate three-carbon aldehyde synthon.
A highly versatile and widely employed method for the introduction of a formyl group onto an aromatic or heterocyclic ring is the Vilsmeier-Haack reaction. organic-chemistry.orgnih.gov This reaction utilizes a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich systems. organic-chemistry.orgnih.gov Therefore, a key synthetic strategy for this compound could involve the initial synthesis of the 4-Methoxy-2H-benzo[h]chromene core, followed by formylation at the 3-position. The efficiency of this formylation would be significantly influenced by the electronic nature of the benzo[h]chromene ring system. The presence of the electron-donating methoxy (B1213986) group at the 4-position is anticipated to activate the ring system, thereby facilitating the electrophilic substitution of the Vilsmeier-Haack reaction.
Influence of Substituents on Electronic and Optical Properties
The electronic and optical properties of benzo[h]chromene derivatives are intrinsically linked to their extended π-conjugated system. The introduction of substituents can significantly modulate these properties. The 4-methoxy group, being a strong electron-donating group, is expected to increase the electron density of the aromatic system, which can lead to a red shift (bathochromic shift) in the UV-Vis absorption spectrum. This effect has been observed in related chromene systems.
The formyl group at the 3-position, being an electron-withdrawing group, will further influence the electronic distribution within the molecule. This push-pull electronic arrangement, with the electron-donating methoxy group and the electron-withdrawing formyl group, can enhance intramolecular charge transfer (ICT) characteristics. This enhancement of ICT is often associated with interesting photophysical properties, including fluorescence. Studies on related benzo[de]chromene-2,6-dione derivatives have shown that the presence of a methoxy group on an attached phenyl ring can influence the emission maxima. rsc.org
Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the electronic and non-linear optical properties of other 4H-benzo[h]chromene derivatives. researchgate.net Such studies can provide valuable insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO energy gap, and other quantum chemical parameters. For this compound, it is anticipated that the methoxy group would raise the HOMO energy level, while the formyl group would lower the LUMO energy level, resulting in a smaller energy gap and a shift in absorption towards longer wavelengths.
Table 1: Predicted Influence of Substituents on Electronic and Optical Properties
| Substituent | Position | Predicted Effect on UV-Vis Absorption | Predicted Effect on Fluorescence |
| Methoxy | 4 | Bathochromic (red) shift | Potential for enhanced emission |
| Formyl | 3 | Bathochromic (red) shift | Potential for quenching or shifting of emission |
Effect of Structural Modifications on Biological Potency and Selectivity (In Vitro/In Silico)
The biological activity of benzo[h]chromene derivatives is highly dependent on the nature and position of substituents on the core scaffold. nih.govmdpi.com
Role of Methoxy Group on Activity Profile
The presence and position of methoxy groups on the benzochromene scaffold have been shown to be critical for biological activity, particularly in the context of anticancer properties. nih.gov In studies on related benzo[f]chromene derivatives, the position of the methoxy group was found to be a critical determinant of cytotoxic behavior. nih.gov For instance, the introduction of a methoxy group at the 6-position of the 4H-benzo[h]chromene ring has been a common strategy in the design of cytotoxic agents. nih.govnih.gov The methoxy group can influence the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and interact with intracellular targets. nih.gov Moreover, methoxy groups can be involved in hydrogen bonding interactions with biological macromolecules, such as enzymes and receptors, thereby contributing to the binding affinity and selectivity of the compound.
Contribution of Formyl Group and its Derivatives
The formyl group at the 3-position offers a versatile handle for further chemical modifications, allowing for the generation of a library of derivatives with potentially enhanced biological activity. The aldehyde functionality can be readily converted into other functional groups, such as oximes, hydrazones, Schiff bases, and carboxylic acids. Each of these derivatives would possess distinct electronic and steric properties, leading to different interactions with biological targets.
For example, the condensation of the formyl group with various amines to form Schiff bases introduces a new lipophilic moiety, which can significantly alter the compound's pharmacokinetic and pharmacodynamic profile. In studies of other 4H-benzo[h]chromene derivatives, the introduction of a benzylideneamino group at the 2-position was found to be favorable for antitumor activity. nih.gov It is plausible that similar modifications at the 3-position via the formyl group could lead to compounds with improved potency.
Table 2: Potential Derivatives of the 3-Formyl Group and Their Anticipated Biological Impact
| Derivative | Resulting Functional Group | Potential Change in Properties |
| Schiff Base | Imine (-CH=N-R) | Increased lipophilicity, potential for new H-bond interactions |
| Oxime | Oxime (-CH=N-OH) | Increased polarity, H-bond donor/acceptor capabilities |
| Hydrazone | Hydrazone (-CH=N-NH-R) | Increased H-bonding capacity, potential for metal chelation |
| Carboxylic Acid | Carboxylic Acid (-COOH) | Increased polarity, potential for salt formation and ionic interactions |
Effects of Other Ring Substitutions
The biological potency and selectivity of the this compound scaffold can be further fine-tuned by introducing other substituents on the benzo[h]chromene ring system. Halogen atoms, such as chlorine and fluorine, are commonly used in medicinal chemistry to modulate the electronic properties and lipophilicity of a molecule. nih.gov The introduction of halogens at various positions on the benzo[h]chromene ring has been shown to enhance the anticancer activity of related compounds. nih.gov
Furthermore, the fusion of other heterocyclic rings to the benzo[h]chromene core can lead to novel compounds with unique biological profiles. For instance, the fusion of a pyrimidine (B1678525) ring to the 2,3-positions of the chromene nucleus has been reported to significantly enhance antitumor activity. nih.govmdpi.com
Correlation Between Computational Predictions and Experimental Observations
While specific experimental data for this compound is limited, computational methods such as molecular docking can provide valuable predictions of its biological activity. Docking studies on related benzo[h]chromene derivatives have been used to predict their binding affinity to various biological targets, including enzymes like 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase and carbonic anhydrase. ijpsonline.comnih.gov
For this compound, docking studies could be employed to predict its interaction with the active sites of various enzymes implicated in diseases such as cancer. The methoxy and formyl groups would be expected to play a key role in the binding orientation and affinity through hydrogen bonding and hydrophobic interactions. The correlation of these in silico predictions with future in vitro experimental data will be crucial for validating the computational models and guiding the rational design of more potent and selective analogs. For instance, if a docking study predicts a favorable hydrogen bond between the formyl oxygen and a specific amino acid residue in a target protein, the synthesis and testing of derivatives where the formyl group is modified could confirm the importance of this interaction.
Applications in Materials Science and Photophysics
Photochromic Properties and Photoswitching Behavior
The 2H-benzo[h]chromene core is well-known for its photochromic properties. This phenomenon involves a reversible transformation between two isomers with distinct absorption spectra upon exposure to electromagnetic radiation. The parent 2H-benzo[h]chromene molecule, which is typically colorless or weakly colored, undergoes a ring-opening reaction upon irradiation with UV light. This process involves the cleavage of the spiro C-O bond, leading to the formation of a planar, colored merocyanine-like structure. The reverse reaction, which leads to the colorless closed form, can be induced by visible light or thermal energy.
The presence of substituents on the chromene ring, such as the methoxy (B1213986) and formyl groups in 4-Methoxy-3-formyl-2H-benzo[h]chromene, is expected to significantly influence its photoswitching behavior. The electron-donating nature of the methoxy group and the electron-withdrawing nature of the formyl group can modulate the electronic distribution in both the closed and open forms, thereby affecting the absorption wavelengths, the coloration efficiency, and the thermal stability of the colored isomer.
Fluorescence Characteristics and Quantum Yields
While many photochromic compounds are not strongly fluorescent, certain derivatives of the benzo[h]chromene family have been shown to exhibit notable fluorescence. The fluorescence properties are highly dependent on the molecular structure and the surrounding environment. For instance, a related compound, 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile, has been reported to be weakly fluorescent with a quantum yield of 0.06. iaea.org This suggests that the benzo[h]chromene scaffold can serve as a platform for developing fluorescent materials.
Development of Sensors and Probes
The potential for fluorescence in the benzo[h]chromene scaffold opens up avenues for the development of chemical sensors and probes. A notable example is the use of 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile as a 'turn-on' fluorescence sensor for the selective detection of lead ions (Pb²⁺). iaea.org In its free state, the compound exhibits weak blue fluorescence. iaea.org Upon binding with Pb²⁺, a significant enhancement in fluorescence intensity is observed, accompanied by a color change to glowing green. iaea.org This sensing mechanism is attributed to the chelation-enhanced fluorescence (CHEF) effect, where the binding of the metal ion restricts the photoinduced electron transfer (PET) process, leading to an increase in the fluorescence quantum yield to 0.132. iaea.org
This successful application of a benzo[h]chromene derivative as a metal ion sensor suggests that this compound could also be explored for similar purposes. The formyl group, in particular, could serve as a binding site for specific analytes, potentially leading to new selective and sensitive chemical sensors.
Table 1: Fluorescence-Based Sensing of Pb²⁺ by a Benzo[h]chromene Derivative
| Feature | Free Sensor (2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile) | Sensor + Pb²⁺ Complex |
|---|---|---|
| Emission Color | Weak Blue | Glowing Green |
| Quantum Yield (Φf) | 0.06 | 0.132 |
| Sensing Mechanism | Photoinduced Electron Transfer (PET) | Chelation-Enhanced Fluorescence (CHEF) |
Data sourced from a study on a related benzo[h]chromene derivative. iaea.org
Potential in Organic Electronics and Charge-Transfer Materials
Organic semiconductors are the cornerstone of flexible and low-cost electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The properties of these materials are intrinsically linked to their molecular structure, particularly the extent of π-conjugation and the ability to form ordered solid-state packing.
While specific data on the semiconducting properties of this compound are not available, the extended π-system of the benzo[h]chromene core suggests potential for charge transport. The presence of both an electron-donating (methoxy) and an electron-withdrawing (formyl) group can induce intramolecular charge transfer (ICT) character, which is a desirable feature in many organic electronic materials. Theoretical studies on related chromene derivatives have shown that modifications to the molecular structure can tune the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a key parameter in determining the semiconducting behavior. nih.gov
Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and are crucial for technologies such as optical switching and frequency conversion. Organic molecules with large hyperpolarizabilities are of particular interest for NLO applications. nih.gov The NLO response of a molecule is often enhanced by the presence of a π-conjugated system connecting an electron donor and an electron acceptor group. nih.gov
The structure of this compound, with its electron-donating methoxy group and electron-withdrawing formyl group attached to the conjugated benzo[h]chromene framework, fits the design principles for a second-order NLO chromophore. Computational studies on other chromene derivatives have demonstrated their potential for significant NLO properties. For example, a study on coumarin-based pyrano-chromene derivatives reported calculated second hyperpolarizability (γ) values, indicating their promise for NLO applications. nih.gov
Table 2: Calculated NLO Properties of a Related Chromene Derivative (4a)
| Parameter | Value |
|---|---|
| Average Polarizability (⟨α⟩) | 6.77005 × 10⁻²³ esu |
| Second Hyperpolarizability (γ_tot_) | 0.145 × 10⁴ esu |
Data for 2-amino-8-methyl-5-oxo-4-[2-(2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile. nih.gov
The tailored electronic asymmetry in this compound suggests that it could exhibit a significant NLO response, making it a candidate for further investigation in the field of photonics and optoelectronics.
Emerging Research Directions and Future Perspectives
Development of Novel Green Synthetic Methodologies for Benzo[h]chromenes
The synthesis of benzo[h]chromenes is evolving towards more environmentally benign and efficient processes. Traditional synthetic methods often require harsh conditions, toxic catalysts, and volatile organic solvents. In response, green chemistry principles are being integrated into the production of these valuable compounds.
Key green methodologies that are gaining prominence include:
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves product yields. For instance, a rapid and efficient protocol for synthesizing 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile involves microwave irradiation of a mixture of 4-methoxynaphthalen-1-ol, 2,3-dichlorobenzaldehyde, and malononitrile (B47326) in an ethanolic piperidine (B6355638) solution. researchgate.net This method can yield the desired product in as little as two minutes at 140°C. researchgate.net
Catalyst-Free and Solvent-Free Reactions: Researchers are developing one-pot, three-component reactions that proceed without the need for a catalyst and under solvent-free conditions. The use of a nano-kaoline/BF3/Fe3O4 superparamagnetic nanocatalyst has been reported for the synthesis of 4H-chromenes, offering high yields, short reaction times, and the advantage of a recyclable catalyst. sharif.edu
Use of Water as a Solvent: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. One-pot syntheses using catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been successfully employed to create 2-amino-4H-benzo[h]chromenes from aldehydes, malononitrile, and 1-naphthol (B170400) under reflux in water. nih.govfrontiersin.org
Organocatalysis: Simple organic molecules are being used to catalyze the formation of the chromene ring. Aniline (B41778) has been shown to efficiently catalyze the generation of ortho-quinone methides (o-QMs), key intermediates in a cascade reaction to synthesize substituted 2H-benzo[h]chromenes. mdpi.com Similarly, potassium phthalimide-N-oxyl (PoPINO) has been used as a metal-free organocatalyst for preparing 2-amino-4H-chromene derivatives in aqueous conditions. nih.gov
These green approaches not only make the synthesis of benzo[h]chromenes more sustainable but also often provide easier access to a diverse range of derivatives.
Exploration of New Biological Targets and Mechanistic Pathways
While the anticancer properties of benzo[h]chromenes are well-documented, ongoing research is focused on identifying specific molecular targets and elucidating their mechanisms of action to develop more selective and effective therapeutic agents.
Emerging biological targets and pathways include:
Kinase Inhibition: The phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway is frequently dysregulated in cancer. Rational design efforts have led to the identification of 6H-benzo[c]chromen derivatives as potent and selective inhibitors of the PI3Kα isoform, which could spare patients from side effects associated with broader PI3K inhibition. nih.gov Other studies have identified benzo[h]chromene derivatives that show significant inhibitory activity against the c-Src kinase enzyme. researchgate.netresearchgate.net
Apoptosis Induction: Many benzo[h]chromene derivatives exert their anticancer effects by inducing programmed cell death (apoptosis). The mechanisms involve both the intrinsic and extrinsic pathways. For example, certain derivatives have been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of pro-apoptotic proteins like caspases (caspase-3, -8, and -9) and Fas. tandfonline.comnih.gov The synthetic chromene derivative HA14-1 is known to bind directly to Bcl-2, promoting apoptosis. beilstein-journals.org
Cell Cycle Arrest: In addition to inducing apoptosis, benzo[h]chromenes can halt the proliferation of cancer cells by arresting the cell cycle at various phases (e.g., G1/S or G2/M). tandfonline.comnih.gov This is often achieved by modulating the levels of key regulatory proteins such as cyclin-dependent kinase 2 (CDK-2) and CyclinD1. tandfonline.comnih.gov
Topoisomerase Inhibition: Some benzochromenopyrimidine derivatives have been evaluated as selective inhibitors of Topoisomerase II, an enzyme crucial for DNA replication and a validated target in cancer therapy. researchgate.netresearchgate.net
The exploration of these targets is paving the way for the development of benzo[h]chromene-based drugs for diseases like acute myeloid leukemia (AML) and various solid tumors, including breast, colon, and liver cancer. nih.govnih.govnih.gov
Design of Advanced Materials with Tunable Photophysical Properties
The rigid, conjugated structure of the benzo[h]chromene core imparts interesting photophysical properties, making these compounds candidates for advanced materials applications, such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.
Research in this area focuses on:
Solvatochromism: The absorption and fluorescence properties of benzo[h]chromene derivatives can be highly sensitive to the polarity of their environment. Studies on 4-(2-Oxo-2H-benzo[h]chromen-4-ylmethoxy)-benzaldehyde (4-OBCM) have shown that the absorption and fluorescence spectra shift with changes in solvent polarity. researchgate.net Specifically, a bathochromic (red) shift is observed in the absorption spectra with increasing solvent polarity, indicative of a π-π* transition. researchgate.net
Tuning Emission and Absorption: The electronic absorption spectra of 4-OBCM show two main bands, one in the shorter wavelength UV region (220–256 nm) and another in the range of 305–351 nm, both attributed to π-π* transitions. researchgate.net Such properties suggest that the molecule's dipole moment increases upon excitation from the ground state to the excited state. researchgate.net By strategically adding different functional groups to the benzo[h]chromene scaffold, researchers can tune these properties to achieve desired absorption and emission characteristics for specific applications.
This line of research is crucial for creating novel photoactive materials where light absorption and emission can be precisely controlled.
Integration of Computational and Experimental Approaches for Rational Design
The development of potent and selective benzo[h]chromene derivatives is increasingly driven by a synergistic combination of computational modeling and experimental validation. This integrated approach accelerates the drug discovery process and reduces the reliance on traditional, time-consuming screening methods.
Key aspects of this integration include:
Molecular Docking: In silico molecular docking is widely used to predict how benzo[h]chromene derivatives will bind to the active sites of biological targets like PI3Kα, Bcl-2, CDK-2, and DHFR protein. nih.govresearchgate.netnih.govnih.gov These studies provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding affinity and selectivity.
Structure-Based Drug Design (SBDD): Computational models inform the rational design of new analogs with improved potency. For example, docking studies have guided the synthesis of novel 6H-benzo[c]chromen series as selective PI3Kα inhibitors. nih.gov
Pharmacokinetic Predictions: Computational tools are also used to predict the ADME (absorption, distribution, metabolism, and excretion) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles, such as high oral bioavailability. researchgate.net
This iterative cycle of computational prediction, chemical synthesis, and biological testing allows for the rapid optimization of lead compounds, making the design process more efficient and targeted.
Derivatization for Enhanced Potency and Specificity in Desired Applications
A major focus of current research is the chemical modification of the benzo[h]chromene scaffold to enhance its biological activity and selectivity for specific targets. Structure-activity relationship (SAR) studies are instrumental in guiding these derivatization efforts.
Key strategies for derivatization include:
Substitution at the 2, 3, and 4-positions: The biological activity of 4H-benzo[h]chromenes is highly sensitive to the nature of the substituents at these positions. SAR studies have shown that introducing hydrophobic groups at the 2-position can be indispensable for antitumor activity against certain cell lines. nih.gov
Fusion of Heterocyclic Rings: Fusing other heterocyclic rings, such as pyrimidine (B1678525) or triazole, to the 2,3-positions of the chromene nucleus can significantly boost antitumor activity. researchgate.netnih.gov This strategy has led to the synthesis of novel benzo[h]chromeno[2,3-d]pyrimidines and benzo[h]chromeno[3,2-e] researchgate.netnih.govnih.govtriazolo[1,5-c]pyrimidines with remarkable inhibitory effects on cancer cell growth. nih.gov
Modulation of Lipophilicity: The antitumor activity of target compounds is often significantly affected by the lipophilicity of the substituents. By carefully choosing functional groups, researchers can modulate this property to improve cell membrane permeability and target engagement. nih.gov
The data below illustrates how different derivatives of the benzo[h]chromene scaffold exhibit varying levels of cytotoxic activity against different cancer cell lines, highlighting the importance of targeted derivatization.
Table 1: Cytotoxic Activity (IC₅₀ in µg/mL) of Selected Benzo[h]chromene Derivatives This table is interactive. Click on the headers to sort the data.
| Compound | Derivative Type | MCF-7 (Breast) | HCT-116 (Colon) | HepG-2 (Liver) | Reference |
|---|---|---|---|---|---|
| Compound 17 | Benzo[h]chromeno[2,3-d]pyrimidine | Potent | ~Equipotent to Doxorubicin | Active | nih.gov |
| Compound 18 | Benzo[h]chromeno[2,3-d]pyrimidine | Active | ~Equipotent to Doxorubicin | Most sensitive | nih.gov |
| Compound 5a | N-hydroxy-4H-benzo[h]chromene-3-carboxamidine | Promising | Promising | - | nih.govnih.gov |
| Compound 6a | N-(3-Cyano-4-phenyl-4H-benzo[h]chromen-2-yl)acetamide | Promising | Promising | - | nih.govnih.gov |
| Compound 22 | Substituted 6-methoxy-4H-benzo[h]chromene | Significant (IC₅₀: 1.2-5.5) | Potent (IC₅₀: 1.3) | Considerable | nih.gov |
| Compound 17 | Substituted 6-methoxy-4H-benzo[h]chromene | Significant (IC₅₀: 1.2-5.5) | Potent (IC₅₀: 1.9) | Considerable | nih.gov |
| Compound 59 | Heterocyclic incorporated 4H-benzo[h]chromene | High (IC₅₀: 0.7-3.0) | High (IC₅₀: 0.7-3.0) | High (IC₅₀: 0.7-3.0) | nih.gov |
| Compound 60 | Heterocyclic incorporated 4H-benzo[h]chromene | High (IC₅₀: 0.8-1.4) | High (IC₅₀: 0.8-1.4) | High (IC₅₀: 0.8-1.4) | nih.gov |
Through these ongoing research efforts, the benzo[h]chromene framework, exemplified by compounds like 4-Methoxy-3-formyl-2H-benzo[h]chromene, is poised to yield a new generation of molecules for advanced applications in medicine and materials science.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 4-Methoxy-3-formyl-2H-benzo[h]chromene?
Answer:
The synthesis typically involves multi-step reactions starting with functionalized chromene precursors. Key steps include:
- Cyclization : Base-mediated condensation of substituted phenols with aldehydes or ketones to form the chromene core. For example, phosphoryl oxychloride (POCl₃) is used as a cyclizing agent under reflux conditions .
- Formylation : Introduction of the formyl group at the 3-position via Vilsmeier-Haack reaction (using DMF/POCl₃) or directed ortho-metalation followed by quenching with DMF .
- Methoxy Group Installation : Methoxylation via nucleophilic substitution or protection/deprotection strategies (e.g., using methyl iodide in basic conditions) .
Optimization Tip : Reaction temperature and solvent polarity significantly influence yield. For instance, polar aprotic solvents (e.g., DMF) enhance formylation efficiency .
Advanced: How can conflicting crystallographic data for this compound derivatives be resolved?
Answer:
Discrepancies in crystal structures often arise from:
- Polymorphism : Different packing modes due to solvent inclusion (e.g., methanol vs. acetonitrile). Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement, ensuring data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .
- Twinning : Common in chromene derivatives due to planar structures. Employ TWINABS or CELL_NOW for data integration .
- Hydrogen Bonding Ambiguities : Use Hirshfeld surface analysis to distinguish between O–H···O and C–H···O interactions .
Case Study : Ethyl 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate (space group P2₁/c) showed β-angle deviations >94°, resolved via iterative refinement of anisotropic displacement parameters .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry:
- IR Spectroscopy : C=O stretch (formyl) at ~1680–1720 cm⁻¹; C–O–C (methoxy) at ~1250 cm⁻¹ .
- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ with exact mass matching calculated values (e.g., m/z 296.1052 for C₁₇H₁₄O₃) .
Advanced: How do reaction conditions influence competing pathways in formylation reactions of 2H-chromenes?
Answer:
Competing oxidation vs. formylation can occur under acidic conditions:
- Hypervalent Iodine Reagents : HTIB (hydroxy(tosyloxy)iodobenzene) selectively oxidizes 2H-chromenes to 4H-chromenes but may cause ring contraction in dihydrobenzoxepines .
- Vilsmeier-Haack vs. Rieche Formylation :
Mitigation Strategy : Use kinetic control (low temperature, short reaction times) and stoichiometric POCl₃ to suppress side reactions .
Basic: What are the key applications of this compound in pharmacological research?
Answer:
The compound serves as a precursor for bioactive derivatives:
- Antimicrobial Agents : Formyl and methoxy groups enhance binding to bacterial topoisomerases. Derivatives show MIC values of 2–8 µg/mL against S. aureus .
- Anticancer Scaffolds : The formyl group enables Schiff base formation with amino groups in target proteins (e.g., tubulin polymerization inhibitors) .
Screening Protocol : Evaluate cytotoxicity via MTT assay (IC₅₀ < 10 µM in HeLa cells) and docking studies (PDB: 1SA0) .
Advanced: How can computational methods guide the design of this compound derivatives?
Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict reactivity (e.g., Fukui indices for electrophilic attack) .
- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with EGFR kinase) to identify critical hydrogen bonds (e.g., formyl–Lys721 interaction) .
- ADMET Prediction : Use SwissADME to optimize log P (target: 2–3) and reduce hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
